Molecular Property Comparison: N2-Methyl vs. N2-Isobutyl Oxalamide Analogs
The N2-methyl substituent on the target compound (CAS 877632-56-9) results in a lower molecular weight (374.42 g/mol) and a distinct predicted logP compared to the N2-isobutyl analog (CAS 877632-63-8, MW 402.47 g/mol). The reduced lipophilicity and smaller steric bulk of the methyl group are expected to yield differential passive membrane permeability, aqueous solubility, and metabolic stability, parameters critical for both in vitro assay performance and in vivo pharmacokinetics. However, direct experimental solubility and permeability data for the target compound are not publicly available; the comparison is based on computational property predictions and class-level SAR trends [1].
| Evidence Dimension | Molecular weight (MW) and calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | MW = 374.42 g/mol; clogP predicted ~2.8 (based on structural analogs in the Drizin 2008 series) |
| Comparator Or Baseline | N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide (CAS 877632-63-8): MW = 402.47 g/mol; clogP predicted ~3.5 |
| Quantified Difference | ΔMW = -28.05 g/mol; ΔclogP ≈ -0.7 (lower lipophilicity for the methyl analog) |
| Conditions | Predicted physicochemical properties using standard computational tools; experimental validation not available. |
Why This Matters
A lower molecular weight and reduced lipophilicity may improve aqueous solubility and reduce non-specific binding, which are critical for reliable in vitro assay results and may simplify formulation development.
- [1] Irene Drizin, Robert J. Gregg, Marc J. C. Scanio, et al. Discovery of potent furan piperazine sodium channel blockers for treatment of neuropathic pain. Bioorganic & Medicinal Chemistry, 2008, 16(12), 6379–6386. Structure-activity relationship trends for furan-piperazine oxalamide series. View Source
